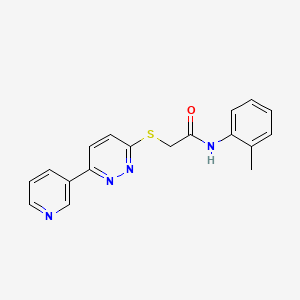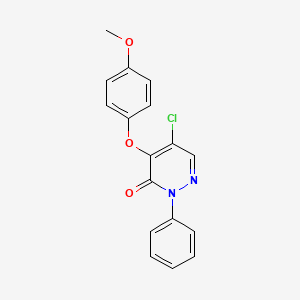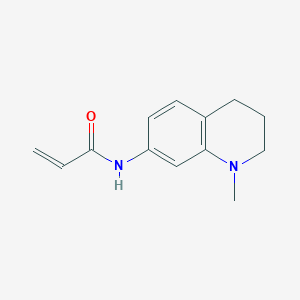
4-bromo-1-(2,2-difluoroethyl)-3-(ethoxymethyl)-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-1-(2,2-difluoroethyl)-3-(ethoxymethyl)-1H-pyrazole is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a bromine atom, a difluoroethyl group, and an ethoxymethyl group attached to the pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-(2,2-difluoroethyl)-3-(ethoxymethyl)-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the condensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the bromine atom: Bromination of the pyrazole ring can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent.
Attachment of the difluoroethyl group: This step involves the reaction of the brominated pyrazole with a difluoroethylating agent, such as 2,2-difluoroethyl bromide, under basic conditions.
Introduction of the ethoxymethyl group: The final step involves the reaction of the intermediate compound with an ethoxymethylating agent, such as ethoxymethyl chloride, in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
4-bromo-1-(2,2-difluoroethyl)-3-(ethoxymethyl)-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution reactions: The bromine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction reactions: Reduction of the compound can lead to the formation of different derivatives with altered properties.
Common Reagents and Conditions
Substitution reactions: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation reactions: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.
Reduction reactions: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction reactions can lead to the formation of different functionalized derivatives.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: As a potential bioactive compound for studying enzyme inhibition, receptor binding, or other biological processes.
Medicine: As a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: As an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of 4-bromo-1-(2,2-difluoroethyl)-3-(ethoxymethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of their activity. The presence of the bromine, difluoroethyl, and ethoxymethyl groups can influence its binding affinity, selectivity, and overall biological activity.
相似化合物的比较
Similar Compounds
4-bromo-1-(2,2-difluoroethyl)-1H-pyrazole: Lacks the ethoxymethyl group, which may affect its reactivity and biological activity.
1-(2,2-difluoroethyl)-3-(ethoxymethyl)-1H-pyrazole:
4-bromo-3-(ethoxymethyl)-1H-pyrazole: Lacks the difluoroethyl group, which can alter its reactivity and biological activity.
Uniqueness
4-bromo-1-(2,2-difluoroethyl)-3-(ethoxymethyl)-1H-pyrazole is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of the bromine atom allows for further functionalization through substitution reactions, while the difluoroethyl and ethoxymethyl groups can influence its reactivity, stability, and biological activity.
属性
IUPAC Name |
4-bromo-1-(2,2-difluoroethyl)-3-(ethoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrF2N2O/c1-2-14-5-7-6(9)3-13(12-7)4-8(10)11/h3,8H,2,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMDYVCPIOKWGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NN(C=C1Br)CC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}oxy)quinoxaline](/img/structure/B2890454.png)
![4-bromo-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}thiophene-2-carboxamide](/img/structure/B2890455.png)



![1,2-Dimethyl-5-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]indole](/img/structure/B2890461.png)
![N-(4-chloro-2-fluorophenyl)-2-[3-[(4-methylphenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidin-1-yl]acetamide](/img/structure/B2890465.png)
![3-[(Dimethylsulfamoylamino)methyl]-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole](/img/structure/B2890467.png)
![4-{1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]azetidin-3-yl}piperazin-2-one](/img/structure/B2890468.png)

